molecular formula C19H16N4S B11528944 Acetonitrile, 2-[4-(2,4-dimethylphenyl)-2-thiazolyl)-2-phenylhydrazono-

Acetonitrile, 2-[4-(2,4-dimethylphenyl)-2-thiazolyl)-2-phenylhydrazono-

Cat. No.: B11528944
M. Wt: 332.4 g/mol
InChI Key: SFDBAKXDDLYJTR-HAVVHWLPSA-N
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Description

(E)-4-(2,4-Dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a dimethylphenyl group and a phenyl group, along with a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Formation of the Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbohydrazonoyl cyanide moiety, potentially leading to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-4-(2,4-Dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, interfere with receptor signaling pathways, and intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents.

    Carbohydrazonoyl Cyanide Derivatives: Compounds like 4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl chloride are structurally similar but have different functional groups.

Uniqueness: (E)-4-(2,4-Dimethylphenyl)-N-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

(2E)-N-anilino-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H16N4S/c1-13-8-9-16(14(2)10-13)18-12-24-19(21-18)17(11-20)23-22-15-6-4-3-5-7-15/h3-10,12,22H,1-2H3/b23-17+

InChI Key

SFDBAKXDDLYJTR-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3)/C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3)C#N)C

Origin of Product

United States

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